N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes a cycloheptane ring fused to the thienopyrimidine system, a propanamide linker, and a 3,4-dimethoxyphenethyl substituent. The cycloheptane ring introduces conformational flexibility, while the dimethoxyphenethyl group may enhance lipophilicity and receptor-binding interactions .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-30-17-9-8-15(14-18(17)31-2)12-13-25-21(28)11-10-20-26-23(29)22-16-6-4-3-5-7-19(16)32-24(22)27-20/h8-9,14H,3-7,10-13H2,1-2H3,(H,25,28)(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQZOKYGNJMPFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of various enzymes. For instance:
- Cholinesterases : It has shown promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative disorders like Alzheimer's disease. The IC50 values indicate significant potency compared to other known inhibitors .
Antioxidant Activity
The compound exhibits antioxidant properties that can mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases.
Cytotoxicity
Preliminary cytotoxicity assays have been conducted against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Results indicate that the compound has selective toxicity towards cancer cells while sparing normal cells .
The biological activity of this compound is believed to involve:
- Binding Interactions : Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions.
- Multi-target Approach : Its ability to inhibit multiple enzymes makes it a candidate for multi-target therapies in complex diseases.
Study 1: Inhibition of Cholinesterases
A study evaluated the inhibitory effects of the compound on AChE and BChE using in vitro assays. The results demonstrated that structural modifications influenced the potency of inhibition significantly.
Study 2: Antioxidant and Cytotoxic Effects
Another investigation assessed the antioxidant capacity using DPPH radical scavenging assays. The compound displayed a dose-dependent response in scavenging free radicals. Furthermore, cytotoxicity tests revealed effective inhibition of cancer cell proliferation at specific concentrations.
Comparison with Similar Compounds
Structural Analogues in Cytotoxicity Studies
Compounds such as 2-Chloro-N′-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide () share the thienopyrimidine core but differ in substituents and fused ring systems. Key distinctions include:
- Ring System : The target compound’s cyclohepta ring (7-membered) vs. benzo-fused (6-membered) rings in analogs. This impacts steric effects and binding pocket compatibility.
Table 1: Structural and Physicochemical Comparison
*Calculated using fragment-based methods. Data from and inferred properties.
Antimicrobial Activity of Thienopyrimidines
Substituted 5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidines () exhibit antimicrobial activity. For example:
- Compound 4 (aryl-substituted): MIC = 8 µg/mL against S. aureus.
- Compound 10 (arylidine derivative): MIC = 4 µg/mL against C. albicans.
Ring Size and Bioactivity
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate () features a cyclopenta (5-membered) ring. Smaller rings increase rigidity but reduce hydrophobic interactions compared to the target’s cyclohepta system. This may influence target selectivity in kinase inhibition or apoptosis pathways .
Substituent Effects on Solubility and Binding
- N-(3,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () uses a sulfanyl-acetamide group, improving water solubility (clogP = 3.2) vs. the target compound’s clogP = 4.53.
- The dimethoxyphenethyl group in the target compound may enhance blood-brain barrier penetration compared to polar sulfanyl or tetrazolyl groups in analogs () .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can its purity be validated?
The synthesis involves multi-step reactions, typically starting with the thieno[2,3-d]pyrimidinone core. Key steps include:
- Cyclocondensation : Reaction of thiophene derivatives with urea or thiourea under reflux conditions (e.g., ethanol, 80°C) to form the pyrimidine ring .
- Functionalization : Coupling the 3,4-dimethoxyphenethyl group via amide bond formation using EDCI/HOBt or DCC as coupling agents in anhydrous DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures . Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via /-NMR (e.g., aromatic protons at δ 6.7–7.2 ppm, carbonyl signals at ~170 ppm) and high-resolution mass spectrometry (HRMS) .
Q. What are the key structural features influencing its reactivity and stability?
- Core : The cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one scaffold provides rigidity and π-π stacking potential, critical for binding to biological targets .
- Substituents : The 3,4-dimethoxyphenethyl group enhances lipophilicity and may facilitate membrane penetration, while the propanamide linker allows conformational flexibility .
- Hydrogen bonding : The 4-oxo group and amide NH participate in intermolecular hydrogen bonds, as confirmed by X-ray crystallography (e.g., N–H···O distances of 2.8–3.0 Å) .
Q. How can researchers assess its preliminary biological activity?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based or ADP-Glo™ kits. IC values <10 µM suggest therapeutic potential .
- Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM) to determine EC .
- Solubility/pharmacokinetics : Measure logP via shake-flask method (expected ~3.5) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization?
- Analog synthesis : Replace the 3,4-dimethoxyphenethyl group with fluorinated or heteroaromatic substituents to modulate electronic effects .
- Activity cliffs : Compare analogs like C32–C34 ( ) with varying substituents on the pyrimidine core. For example, C33 (IC = 3.1 µM) vs. C34 (IC = 6.2 µM) highlights the impact of thiazole vs. oxazole groups .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity data .
Q. What computational strategies predict binding modes to biological targets?
- Molecular docking : Autodock Vina or Schrödinger Glide to simulate interactions with kinases (e.g., ATP-binding pocket of EGFR). Key residues: Lys721 (hydrogen bond with 4-oxo group), Phe723 (π-π stacking with thieno ring) .
- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes (RMSD <2.0 Å acceptable) .
- Free energy calculations : MM-PBSA/GBSA to estimate binding affinities (ΔG < -8 kcal/mol indicates strong binding) .
Q. How can reaction conditions be optimized for scalability?
- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent, catalyst loading). For example, optimize Suzuki-Miyaura coupling using Pd(OAc)/SPhos in THF/water (80°C, 12 h) .
- Flow chemistry : Continuous-flow reactors for hazardous steps (e.g., diazomethane generation) to improve safety and yield .
- In-line analytics : PAT tools (e.g., ReactIR) for real-time monitoring of intermediates .
Q. How to resolve contradictions in biological data across studies?
- Meta-analysis : Compare IC values from independent assays (e.g., fluorescence vs. luminescence) and normalize using Z-score or fold-change .
- Assay validation : Confirm target engagement via Western blot (e.g., phosphorylated EGFR reduction) or SPR (binding kinetics: , ) .
- Batch variability : Characterize compound purity across batches via LC-MS and control for solvent/DMSO effects in cellular assays .
Q. What strategies modify functional groups to enhance metabolic stability?
- Deuterium incorporation : Replace labile hydrogen atoms (e.g., amide NH) with deuterium to slow CYP450-mediated oxidation .
- Prodrug design : Mask the 4-oxo group as a phosphate ester for improved aqueous solubility and in vivo activation .
- Bioisosteres : Replace the thieno ring with pyrrolo[2,3-d]pyrimidine to reduce hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
